1-(Butylsulfanylmethyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(Butylsulfanylmethyl)-4-(2-methylphenyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-(Butylsulfanylmethyl)-4-(2-methylphenyl)piperazine typically involves the following steps:
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Synthetic Routes
Step 1: The preparation begins with the synthesis of the piperazine ring. This can be achieved through various methods, such as the cyclization of diethanolamine with ammonia or the reduction of pyrazine.
Step 2: The butylsulfanylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting a butylthiol with a suitable alkylating agent to form the butylsulfanylmethyl intermediate.
Step 3: The final step involves the attachment of the 2-methylphenyl group to the piperazine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction using a suitable aryl halide and the piperazine derivative.
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Industrial Production Methods
- Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(Butylsulfanylmethyl)-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
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Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the sulfoxide or sulfone groups back to the sulfide form.
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Substitution
- The piperazine ring can undergo substitution reactions with various electrophiles. For example, halogenation reactions can introduce halogen atoms into the ring, leading to the formation of halogenated derivatives.
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Common Reagents and Conditions
- Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
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Major Products
- The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and other substituted piperazine derivatives.
Scientific Research Applications
1-(Butylsulfanylmethyl)-4-(2-methylphenyl)piperazine has several scientific research applications, including:
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Chemistry
- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
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Biology
- In biological research, the compound is used as a ligand in the study of receptor-ligand interactions. It can bind to specific receptors and help elucidate their functions.
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Medicine
- The compound has potential applications in medicinal chemistry. It can be used as a lead compound in the development of new drugs targeting specific receptors or enzymes.
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Industry
- In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Butylsulfanylmethyl)-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at a particular receptor, leading to therapeutic effects.
Comparison with Similar Compounds
1-(Butylsulfanylmethyl)-4-(2-methylphenyl)piperazine can be compared with other similar compounds, such as:
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1-(2-Methylphenyl)piperazine
- This compound lacks the butylsulfanylmethyl group, making it less versatile in terms of functional group modifications.
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1-(Butylsulfanylmethyl)piperazine
- This compound lacks the 2-methylphenyl group, which may affect its binding affinity and specificity for certain receptors.
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4-(2-Methylphenyl)piperazine
- This compound lacks the butylsulfanylmethyl group, which may impact its chemical reactivity and potential applications.
The presence of both the butylsulfanylmethyl and 2-methylphenyl groups in this compound makes it unique and valuable for various scientific and industrial applications.
Properties
CAS No. |
6323-16-6 |
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Molecular Formula |
C16H26N2S |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-(butylsulfanylmethyl)-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C16H26N2S/c1-3-4-13-19-14-17-9-11-18(12-10-17)16-8-6-5-7-15(16)2/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
FVYFFVOKWSWDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCN1CCN(CC1)C2=CC=CC=C2C |
Origin of Product |
United States |
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